(Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide
CAS No.:
Cat. No.: VC15737447
Molecular Formula: C3H7N3O2
Molecular Weight: 117.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H7N3O2 |
|---|---|
| Molecular Weight | 117.11 g/mol |
| IUPAC Name | (2Z)-N'-hydroxy-2-hydroxyiminopropanimidamide |
| Standard InChI | InChI=1S/C3H7N3O2/c1-2(5-7)3(4)6-8/h7-8H,1H3,(H2,4,6)/b5-2- |
| Standard InChI Key | MUHULAMGDOAEPO-DJWKRKHSSA-N |
| Isomeric SMILES | C/C(=N/O)/C(=N\O)/N |
| Canonical SMILES | CC(=NO)C(=NO)N |
Introduction
Synthesis Methods
The synthesis of imidamides typically involves the reaction of an imidic acid or its derivatives with amines. For (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide, a plausible synthesis route could involve the condensation of a hydroxyimino acid with an amine in the presence of a suitable catalyst.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for characterizing the structure and purity of organic compounds. For (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide, these methods would help confirm the presence of specific functional groups and the stereochemistry of the molecule.
| Technique | Expected Findings |
|---|---|
| H NMR | Signals corresponding to hydroxyimino and amide protons |
| C NMR | Peaks indicating the presence of carbonyl and imine carbons |
| IR Spectroscopy | Absorption bands for N-H, C=N, and O-H bonds |
| Mass Spectrometry | Molecular ion peak at m/z 128 |
Safety and Handling
Handling organic compounds requires caution, especially those with potential biological activity. While specific safety data for (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide is lacking, general precautions such as wearing protective gear and avoiding skin contact are recommended.
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